molecular formula C17H15ClN2O4S B2395115 2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1705745-12-5

2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2395115
CAS No.: 1705745-12-5
M. Wt: 378.83
InChI Key: MDOPFKWZSJPQKZ-UHFFFAOYSA-N
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Description

2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a chemical compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique chemical structure, which includes a benzamide core linked to a chlorophenylsulfonamido group through a but-2-yn-1-yl ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenylsulfonamido Intermediate: The initial step involves the reaction of 3-chlorophenylsulfonyl chloride with an appropriate amine to form the chlorophenylsulfonamido intermediate.

    Alkyne Formation: The next step involves the formation of a but-2-yn-1-yl intermediate through a coupling reaction, such as the Sonogashira coupling, using an alkyne and an appropriate halide.

    Ether Linkage Formation: The final step involves the reaction of the chlorophenylsulfonamido intermediate with the but-2-yn-1-yl intermediate to form the desired compound through an ether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-((4-(3-Chloro-4-fluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide: Similar structure with an additional fluorine atom.

    2-((4-(3-Bromophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide: Similar structure with a bromine atom instead of chlorine.

Uniqueness

2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenylsulfonamido group and the but-2-yn-1-yl ether linkage contribute to its reactivity and potential therapeutic applications.

Properties

IUPAC Name

2-[4-[(3-chlorophenyl)sulfonylamino]but-2-ynoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c18-13-6-5-7-14(12-13)25(22,23)20-10-3-4-11-24-16-9-2-1-8-15(16)17(19)21/h1-2,5-9,12,20H,10-11H2,(H2,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOPFKWZSJPQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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